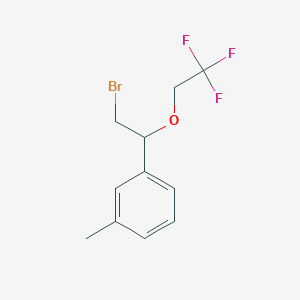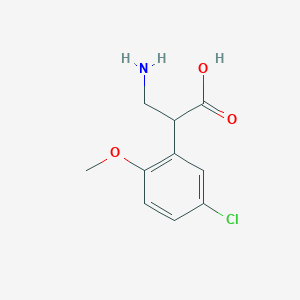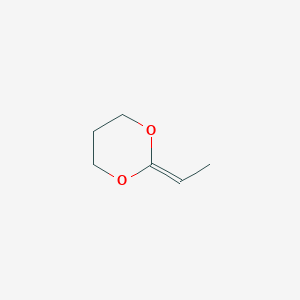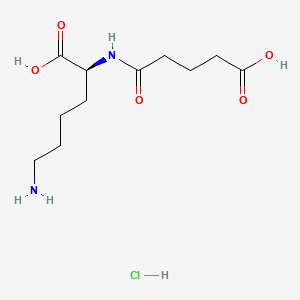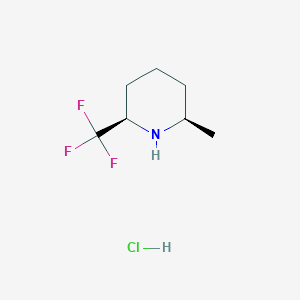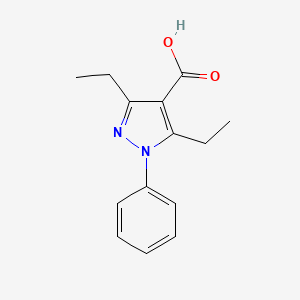
(S)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Chlorination: The starting material, phenylethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions of the phenyl ring, respectively.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by advanced chiral separation techniques to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated or alkylated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(4-fluorophenyl)pyrrolidine
- ®-2-(3-bromo-2-methoxyphenyl)azetidine
- ®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
Uniqueness
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This distinct structure can result in different pharmacological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H9BrClN |
|---|---|
Poids moléculaire |
234.52 g/mol |
Nom IUPAC |
(1S)-1-(4-bromo-2-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |
Clé InChI |
HIVILXRPZVDOLD-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1)Br)Cl)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)


![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
